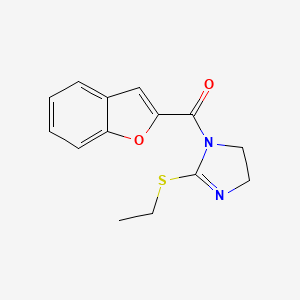

1-(benzofuran-2-il)-2-(etiltio)-1H-imidazol-4,5-dihidro-1-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Aplicaciones Científicas De Investigación

Synthesis of Benzofuran Derivatives

The synthesis of benzofuran derivatives often involves various methods, including condensation reactions and cyclization processes. For instance, the compound can be synthesized via the reaction of benzofuran with imidazole derivatives under specific conditions. The structural characterization can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Properties

Benzofuran derivatives have shown promising antimicrobial activity against a range of pathogens. A study highlighted the antimicrobial efficacy of substituted benzofurans against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Activity

Research indicates that benzofuran derivatives possess anticancer properties. Compounds with a similar structure have been evaluated for their cytotoxic effects on various cancer cell lines. The presence of the imidazole moiety is particularly significant as it enhances the interaction with biological targets involved in cancer progression .

Anti-inflammatory Effects

Some studies have reported that benzofuran derivatives exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. This makes them potential candidates for treating inflammatory diseases .

Therapeutic Potential

The therapeutic applications of benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone extend to various fields:

- Antimicrobial Agents : Given their effectiveness against resistant strains of bacteria and fungi, these compounds could be developed into new antimicrobial therapies.

- Anticancer Drugs : The cytotoxicity observed in cancer cell lines suggests that further development could lead to effective anticancer agents.

- Anti-inflammatory Medications : Their ability to modulate inflammatory responses positions them as potential treatments for chronic inflammatory conditions.

Case Studies and Research Findings

Mecanismo De Acción

Target of action

Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . Some benzofuran derivatives have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of action

Some benzofuran derivatives have been found to have antimicrobial properties . For example, benzofuran carbohydrazide displayed excellent activities against E. coli and S. aureus .

Biochemical pathways

Benzofuran derivatives have been found to affect a wide range of biological and pharmacological pathways .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of action

Some benzofuran derivatives have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action environment

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps, starting with the construction of the benzofuran ring. One common method is the cyclization of ortho-hydroxyaryl ketones with aldehydes under acidic conditions . The imidazole ring can be introduced through a condensation reaction involving an appropriate amine and a carbonyl compound.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method involves the use of microwave irradiation to accelerate the reaction, reducing the reaction time and improving the overall yield of the desired product.

Análisis De Reacciones Químicas

Types of Reactions

Benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Comparación Con Compuestos Similares

Similar Compounds

Benzothiophene derivatives: Similar to benzofuran derivatives but contain a sulfur atom instead of oxygen.

Indole derivatives: Contain a fused benzene and pyrrole ring, similar in structure to benzofuran but with different biological activities.

Uniqueness

Benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is unique due to its combined benzofuran and imidazole rings, which confer a distinct set of biological activities and chemical reactivity . This dual functionality makes it a versatile compound for various scientific applications.

Actividad Biológica

Benzofuran derivatives, including benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound benzofuran-2-yl(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone features a benzofuran moiety linked to an ethylthio-substituted imidazole. Its molecular formula is C13H16N2O2S, and it possesses unique structural characteristics that contribute to its biological activity.

Biological Activities

1. Antimicrobial Activity

Benzofuran derivatives are known for their antimicrobial properties. Studies have shown that compounds with a benzofuran core exhibit significant activity against various bacterial strains and fungi. For instance, a series of benzofuran derivatives demonstrated potent antimicrobial effects with minimum inhibitory concentrations (MICs) ranging from 0.78 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Target Microorganism | MIC (μg/mL) |

|---|---|---|

| 1 | S. aureus | 3.12 |

| 2 | E. coli | 6.25 |

| 3 | M. tuberculosis | 8 |

2. Anticancer Activity

Research indicates that benzofuran derivatives possess anticancer properties. For example, compounds derived from benzofuran have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. One study reported that specific derivatives exhibited IC50 values as low as 11 μM against human ovarian cancer cells .

Table 2: Anticancer Activity of Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| A | A2780 (Ovarian) | 11 |

| B | MCF7 (Breast) | 12 |

3. Anti-inflammatory and Analgesic Effects

Benzofuran derivatives have also been evaluated for their anti-inflammatory and analgesic effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation and pain .

The biological activities of benzofuran derivatives are attributed to their ability to interact with various biological targets. For instance, the presence of the methanone group in the structure is believed to enhance binding affinity to specific receptors involved in pain and inflammation pathways . Additionally, the ethylthio substitution may play a role in modulating the pharmacokinetic properties of the compound.

Case Studies

Case Study 1: Antimicrobial Evaluation

A research team synthesized a series of benzofuran derivatives and tested them against M. tuberculosis H37Rv strains. The most active compound displayed an MIC of 8 μg/mL, indicating strong potential for development as an antitubercular agent .

Case Study 2: Anticancer Screening

In a study focused on ovarian cancer, several benzofuran derivatives were screened for cytotoxicity against A2780 cells. Compounds with specific substitutions on the benzofuran ring showed significant inhibition of cell growth, suggesting their potential as anticancer agents .

Propiedades

IUPAC Name |

1-benzofuran-2-yl-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-2-19-14-15-7-8-16(14)13(17)12-9-10-5-3-4-6-11(10)18-12/h3-6,9H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNOCRDNFQPMBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NCCN1C(=O)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.